PI3-Kinase alpha Inhibitor 2 (hydrochloride)
Descripción general
Descripción
PI3-Kinase alpha Inhibitor 2 is a selective inhibitor of PI3K p110α . It has a molecular formula of C16H15N3O2S . It is selective for p110α over p110β, p110γ, and PI3K C2β .
Synthesis Analysis
The synthesis of PI3-Kinase alpha Inhibitor 2 involves complex biochemical processes . The PI3K pathway is among the most frequently activated in human cancers . Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Ka, are the second and third most frequently mutated in cancer .
Molecular Structure Analysis
The molecular structure of PI3-Kinase alpha Inhibitor 2 is represented by the formula C16H15N3O2S . Its average mass is 313.374 Da and its monoisotopic mass is 313.088501 Da .
Chemical Reactions Analysis
The chemical reactions involving PI3-Kinase alpha Inhibitor 2 are complex and involve multiple steps . The PI3K pathway is among the most frequently activated in human cancers . Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Ka, are the second and third most frequently mutated in cancer .
Physical And Chemical Properties Analysis
PI3-Kinase alpha Inhibitor 2 has a molecular formula of C16H15N3O2S . Its average mass is 313.374 Da and its monoisotopic mass is 313.088501 Da . It is supplied as a crystalline solid .
Aplicaciones Científicas De Investigación
Cancer Treatment
PI3-Kinase alpha Inhibitor 2: has been identified as a potential therapeutic agent in the treatment of cancer. The PI3K pathway is one of the most frequently activated pathways in human cancers, impacting almost 50% of malignancies . Inhibitors targeting this pathway can help in the management of tumorigenesis and drug resistance. The compound’s ability to selectively inhibit the PI3Kα isoform makes it a promising candidate for precision medicine in oncology, particularly for cancers with PIK3CA mutations .
Overcoming Drug Resistance
The dysregulation of PI3Kα signaling is commonly associated with drug resistance in cancer therapy. By specifically inhibiting the PI3Kα isoform, PI3-Kinase alpha Inhibitor 2 may help overcome resistance to other anticancer drugs. This could lead to improved outcomes in treatments where resistance has developed due to mutations in the PIK3CA gene or suppression of tumor suppressor PTEN .
Targeted Therapy for Breast Cancer
The FDA has approved drugs targeting the PI3Kα pathway for breast cancer treatment. PI3-Kinase alpha Inhibitor 2 could be part of a new wave of targeted therapies that offer more specificity and fewer side effects compared to traditional chemotherapy. Its high selectivity for the PI3Kα isoform makes it a valuable tool for developing treatments for breast cancer patients with specific genetic profiles .
Pharmacophore Modeling
PI3-Kinase alpha Inhibitor 2: can serve as a model compound for pharmacophore modeling in drug discovery. By understanding its structure-activity relationship, researchers can design new compounds that mimic its ability to inhibit the PI3Kα isoform. This can lead to the discovery of new drugs with improved efficacy and safety profiles for various diseases .
Inflammatory Diseases
The PI3K pathway is also involved in the regulation of immune responses. PI3-Kinase alpha Inhibitor 2 could be explored as a treatment for inflammatory diseases by modulating the activity of immune cells. Its inhibitory effect on the PI3Kα isoform may help in conditions where the PI3K/Akt pathway is overactive, such as in certain autoimmune diseases .
Leukocyte Malignancies
Given that the PI3Kδ isoform is primarily expressed in hematopoietic cells, inhibitors like PI3-Kinase alpha Inhibitor 2 that target the PI3Kα isoform could have implications in the treatment of leukocyte malignancies. By inhibiting a pathway that promotes cancer cell proliferation, it may provide a therapeutic strategy for blood cancers where the PI3K/Akt pathway is dysregulated .
Mecanismo De Acción
Target of Action
The primary target of PI3-Kinase alpha Inhibitor 2 (hydrochloride), also known as 3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride, is the p110α catalytic subunit of PI3K . This subunit is encoded by the PIK3CA gene, which is frequently mutated in solid tumors . The PI3K p110α plays a crucial role in various biological processes, including proliferation, survival, differentiation, and metabolism .
Biochemical Pathways
The inhibition of PI3K p110α affects the PI3K/Akt/mTOR signaling pathway . This pathway is involved in cell growth and survival, and its dysregulation is commonly associated with tumorigenesis . By inhibiting PI3K p110α, the compound prevents the generation of phosphatidylinositol 3,4,5-trisphosphate (PIP3), a second messenger that recruits proteins bearing PIP3-binding pleckstrin homology (PH) domains such as Akt to the plasma membrane . This, in turn, affects downstream effector kinase pathways, including the mTOR, ERK1/2, p38 MAPK, NF-kappa-B, and JNK/SAPK pathways .
Pharmacokinetics
The compound is a potent inhibitor of PI3K p110α, with an IC50 value of 2 nM in an enzyme assay . It shows selectivity for p110α over p110β, p110γ, and PI3K C2β, with IC50 values of 16, 660, and 220 nM, respectively . .
Result of Action
The inhibition of PI3K p110α by the compound leads to a decrease in the production of PIP3, thereby reducing the activation of downstream signaling pathways involved in cell growth, survival, and other processes . This can result in reduced cell proliferation and increased apoptosis, particularly in cancer cells with overactive PI3K signaling .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other signaling molecules and the cellular context can affect the compound’s action . Additionally, factors such as pH and temperature can potentially influence the stability of the compound.
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S.2ClH/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19;;/h1-4,9-10,20H,5-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSXNMUJNQUDND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.